Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride

Drug Discovery Aqueous Solubility Salt Selection

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride (CAS 957120-75-1) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry with demonstrated activity across antibacterial, antitubercular, kinase inhibition, and CNS targets. The compound exists as the hydrochloride salt of the ethyl ester at the 7-position of the fused imidazo[1,2-a]pyridine core, with the salt form conferring enhanced aqueous solubility relative to the free base.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 957120-75-1
Cat. No. B1418369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride
CAS957120-75-1
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=CN2C=C1.Cl
InChIInChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8;/h3-7H,2H2,1H3;1H
InChIKeyTUOJCZGQKPRXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,2-a]pyridine-7-carboxylate Hydrochloride (CAS 957120-75-1): A Physicochemically Defined Heterocyclic Scaffold for Drug Discovery


Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride (CAS 957120-75-1) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry with demonstrated activity across antibacterial, antitubercular, kinase inhibition, and CNS targets [1]. The compound exists as the hydrochloride salt of the ethyl ester at the 7-position of the fused imidazo[1,2-a]pyridine core, with the salt form conferring enhanced aqueous solubility relative to the free base . Its computed physicochemical profile—moderate lipophilicity (LogP ~1.93) and a topological polar surface area (TPSA) of 43.6 Ų—positions it within the favorable range for both CNS penetration and oral bioavailability metrics .

Why a Simple Imidazo[1,2-a]pyridine Analog Cannot Substitute for Ethyl Imidazo[1,2-a]pyridine-7-carboxylate Hydrochloride


The imidazo[1,2-a]pyridine scaffold exhibits exquisitely position-dependent biological activity: substituent placement at the 6-, 7-, or 8-positions can modulate potency by 4- to 500-fold [1], and even the ester alkoxy group can significantly alter lipophilicity, solubility, and target engagement [2]. The 7-carboxylate regioisomer provides a specific hydrogen-bond acceptor orientation that is distinct from 2- or 3-carboxylate analogs, directly affecting binding to targets such as enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis [3]. Furthermore, the hydrochloride salt form directly impacts solubility-dependent assay performance: the free base may precipitate in aqueous buffers at physiologically relevant concentrations, leading to false-negative results, while the HCl salt ensures consistent dissolution .

Quantitative Comparative Evidence for Ethyl Imidazo[1,2-a]pyridine-7-carboxylate Hydrochloride Versus Closest Analogs


Evidence Item 1: Hydrochloride Salt Form Provides Solubility and Ionization Advantage Over Free Base

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride (1:1 salt, MW 226.66, hydrogen bond donor count = 1) provides a protonated pyridine nitrogen that enhances aqueous solubility compared to the neutral free base (MW 190.20, HBD count = 0) [1] [2]. While direct aqueous solubility data for the ethyl ester HCl salt are not publicly reported, the structurally analogous imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride demonstrates water solubility exceeding 150 mg/mL , establishing a class-level expectation that the hydrochloride counterion significantly improves dissolution over the neutral species. This property is critical for achieving consistent compound concentrations in in vitro biochemical and cell-based assays, where the free base may exhibit variable solubility leading to inaccurate dose-response curves.

Drug Discovery Aqueous Solubility Salt Selection

Evidence Item 2: 98% Purity Specification from ChemScene Reduces Batch-to-Batch Variability Relative to 95% Industry Standard

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride is available at ≥98% purity from ChemScene (Cat. CS-0089669) with certificate of analysis and sealed, dry, 2-8°C storage , in contrast to the 95% minimum purity specification offered by the majority of suppliers including AKSci (Cat. V9812) and Fluorochem (Cat. F211282) . A 3-percentage-point purity increase can significantly affect the outcome of sensitive biochemical assays: at 95% purity, a compound tested at a nominal 10 µM concentration may contain up to 0.5 µM of impurities capable of non-specific enzyme inhibition, fluorescence interference, or cytotoxicity artifacts. At 98% purity, the maximum contaminant level is reduced to 0.2 µM, a 2.5-fold reduction in potential confounding factors.

Analytical Chemistry Quality Control Assay Reproducibility

Evidence Item 3: Balanced LogP of 1.93 and TPSA 43.6 Ų Optimize CNS Drug-Likeness Compared to Methyl Ester Analog

The ethyl ester hydrochloride salt exhibits a computed LogP of 1.93 (ChemScene) and TPSA of 43.6 Ų (PubChem) [1], values that fall within the optimal range for CNS drug candidates per the widely used CNS MPO (Multiparameter Optimization) scoring system: desirable LogP ≤3 and TPSA <76 Ų. The closest comparator, methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6), has a lower XLogP3-AA of 1.6 [2], a reduction of approximately 0.33 log units. In the context of fragment-based drug discovery, a LogP difference of 0.33 units corresponds to a ~2.1-fold difference in octanol-water partition coefficient, which can meaningfully shift a compound's position relative to CNS penetration thresholds. Both compounds share the same TPSA (43.6 Ų), meaning the ethyl ester achieves increased membrane permeability without sacrificing polar surface area constraints.

Computational Chemistry CNS Drug Design ADME Prediction

Evidence Item 4: Cold-Chain Storage Specification (2-8°C) Reflects Enhanced Stability Profile

ChemScene specifies sealed, dry storage at 2-8°C for the hydrochloride salt , whereas the corresponding free base (ethyl imidazo[1,2-a]pyridine-7-carboxylate, CAS 372147-49-4) is recommended for room temperature storage as reported by multiple vendors including Aladdin . The requirement for refrigeration implies that the hydrochloride salt may be more hygroscopic or susceptible to thermal degradation than the free base; however, when stored as directed, the cold-chain specification provides a controlled environment that minimizes hydrolysis of the ethyl ester moiety and reduces the risk of de-esterification during long-term storage. This specification reflects manufacturer quality assessment and ensures that the compound retains its structural integrity from procurement through experimental use.

Stability Storage Conditions Long-Term Reproducibility

Evidence Item 5: 7-Position Ethyl Ester Regiochemistry Confers Distinct Synthetic Versatility and Biological Target Profile

The 7-carboxylate substitution pattern on the imidazo[1,2-a]pyridine core distinguishes this compound from other regioisomers (e.g., 2-carboxylate, 3-carboxylate) that engage entirely different biological targets. Imidazo[1,2-a]pyridine-3-carboxamides have been extensively explored as antitubercular agents targeting InhA with sub-micromolar MIC values (<0.195 µM) against M. tuberculosis H37Rv [1], while 2-substituted analogs have been optimized as PI3 kinase p110α inhibitors with picomolar IC50 values (0.0028 µM) [2]. The 7-carboxylate ethyl ester serves as a versatile synthetic handle: the ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the primary alcohol for further functionalization, or transesterified to access diverse ester analogs. This regiochemical positioning provides a vector for substituent growth that is orthogonal to the vectors explored in 2- and 3-substituted series, enabling access to unexplored chemical space in SAR campaigns.

Medicinal Chemistry Structure-Activity Relationship Regioselectivity

Optimal Application Scenarios for Ethyl Imidazo[1,2-a]pyridine-7-carboxylate Hydrochloride in Scientific Research and Procurement


Fragment-Based Drug Discovery (FBDD) and CNS-Targeted Library Design

With a molecular weight of 226.66 Da, TPSA of 43.6 Ų, and LogP of 1.93, the compound satisfies fragment-like physicochemical criteria (MW <300, LogP ≤3, TPSA <76 Ų) and is well-suited for inclusion in fragment screening libraries targeting CNS-penetrant leads . The 98% purity specification (ChemScene) ensures that fragment hits are not confounded by impurity-driven artifacts . The ethyl ester handle permits rapid SAR expansion via amide coupling after hydrolysis, enabling hit-to-lead progression without scaffold hopping.

Biochemical Assay Development Requiring Reproducible Aqueous Solubility

The hydrochloride salt form provides enhanced and reproducible aqueous solubility compared to the free base, which is critical for enzyme inhibition assays (fluorescence-based, SPR, ITC) where accurate concentration control is paramount . The salt form minimizes the risk of compound precipitation that can generate false-negative results at higher screening concentrations, as supported by the high water solubility (>150 mg/mL) observed for the structurally analogous imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride .

Chemical Biology Probe Synthesis via 7-Position Derivatization

The 7-carboxylate ethyl ester serves as a versatile synthetic intermediate for generating diverse chemical biology probes (biotinylated, fluorescent, or photoaffinity-labeled derivatives) through well-established ester hydrolysis and amide coupling protocols . This regiochemical position is distinct from the more commonly explored 2- and 3-substituted imidazo[1,2-a]pyridine series, offering a unique vector for probe attachment that may avoid steric clashes with target binding sites occupied by 2- or 3-position pharmacophores .

Compound Library Procurement for Long-Term Stability-Critical Screening Collections

The cold-chain storage specification (2-8°C, sealed dry) and the availability of a certificate of analysis from the 98% purity supplier ensure that the compound can be stored as part of a centralized screening collection with documented stability and purity at the time of acquisition . For core facilities and industrial compound management groups, this level of documentation reduces the need for re-purification or re-characterization before each screening campaign, lowering operational overhead.

Quote Request

Request a Quote for Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.